5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
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Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-28-11-13-30(14-12-28)24(32)21-16-29(15-18-7-9-19(26)10-8-18)17-22-23(21)27-31(25(22)33)20-5-3-2-4-6-20/h2-10,16-17H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUAUEUNTJVSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, identified by CAS number 921550-53-0, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 445.5 g/mol. The structure features a pyrazolo[4,3-c]pyridine core substituted with a fluorobenzyl and a piperazine moiety, which are critical for its biological activity.
Research indicates that the compound exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : The presence of the piperazine moiety suggests potential interactions with enzyme targets such as kinases and other proteins involved in cellular signaling pathways.
- Antitumor Activity : Preliminary studies have shown that derivatives of similar structures can exhibit cytotoxic effects against various cancer cell lines, indicating potential antitumor properties.
Antitumor Effects
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:
- Cytotoxicity in Cancer Cell Lines : In vitro assays demonstrated significant cytotoxic effects against glioblastoma cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Tyrosinase Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin production:
- Competitive Inhibition : A related compound exhibited an IC50 value of 0.18 μM against tyrosinase from Agaricus bisporus, outperforming kojic acid (IC50 = 17.76 μM) . This suggests that the pyrazolo[4,3-c]pyridine structure may confer enhanced inhibitory activity.
Synthesis and Evaluation
- Synthetic Approaches : The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and fluorobenzyl compounds. Optimized conditions have been reported to yield high purity and yield .
- Biological Evaluation : A systematic evaluation involving various cancer cell lines has been conducted to assess the cytotoxicity and selectivity of the compound. Results indicated that it selectively targets cancer cells while sparing normal cells, highlighting its therapeutic potential .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 921550-53-0 |
| Antitumor IC50 (example) | ~0.18 μM |
| Tyrosinase Inhibition IC50 | 0.18 μM |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, and how are they addressed?
- Answer : The synthesis involves multi-step reactions requiring precise control of reaction conditions. For example, coupling the 4-methylpiperazine-1-carbonyl group to the pyrazolo[4,3-c]pyridinone core often necessitates anhydrous conditions and catalysts like EDCI/HOBt to prevent hydrolysis of the carbonyl group . Microwave-assisted synthesis may improve reaction efficiency for steps involving heterocyclic ring closure, as seen in analogous pyrazolo-pyridinone systems . Post-synthesis purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) is critical to achieve >95% purity .
Q. How is the structural integrity of the compound validated post-synthesis?
- Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl proton shifts at δ 7.2–7.4 ppm and piperazine methyl resonance at δ 2.3 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (±2 ppm accuracy). X-ray crystallography may resolve ambiguities in fused-ring conformation, as demonstrated for related pyrazolo[4,3-c]pyridinone derivatives .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Answer : Prioritize kinase inhibition assays (e.g., tyrosine kinases) due to structural similarity to piperazine-containing inhibitors . Cell viability assays (e.g., MTT in cancer cell lines) and receptor binding studies (e.g., GPCRs) are also suggested. Use DMSO as a solvent (≤0.1% final concentration) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological efficacy?
- Answer :
- Core modifications : Replace the pyrazolo[4,3-c]pyridinone core with pyrazolo[3,4-d]pyrimidine to assess impact on kinase selectivity .
- Substituent variations :
- Replace 4-fluorobenzyl with 4-chlorobenzyl to evaluate halogen effects on target binding .
- Substitute 4-methylpiperazine with 4-acetylpiperazine to modulate solubility and blood-brain barrier penetration .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets, followed by synthesis and IC₅₀ determination .
Q. How to resolve contradictory data in biological activity across different assays?
- Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins). Mitigate by:
- Performing orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity) .
- Conducting pharmacokinetic studies (e.g., microsomal stability assays) to rule out metabolic interference .
- Analyzing stereochemistry: Ensure enantiomeric purity via chiral HPLC, as racemic mixtures can skew activity data .
Q. What computational strategies predict off-target interactions or toxicity?
- Answer :
- Target prediction : Use SwissTargetPrediction or SEA to identify off-target kinases or neurotransmitter receptors .
- Toxicity screening : Apply ProTox-II for hepatotoxicity alerts and Derek Nexus for structural toxicity motifs (e.g., reactive piperazine intermediates) .
- ADMET profiling : Predict logP (AlogPS), solubility (ChemAxon), and CYP450 inhibition (admetSAR) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) for yield improvement .
- Biological Assays : Include positive controls (e.g., imatinib for kinase assays) and validate results across ≥3 independent replicates .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
